molecular formula C12H17NO2S B13146473 Ethyl 2-cyclohexylthiazole-5-carboxylate

Ethyl 2-cyclohexylthiazole-5-carboxylate

Cat. No.: B13146473
M. Wt: 239.34 g/mol
InChI Key: MIYFBJJAMCPSEB-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexylthiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. This compound features a thiazole ring substituted with an ethyl ester group at the 5-position and a cyclohexyl group at the 2-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclohexylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclohexylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

Ethyl 2-cyclohexylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexylthiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with enzyme function is a key aspect of its biological activity .

Comparison with Similar Compounds

  • Ethyl 2-bromothiazole-5-carboxylate
  • 2-Aminothiazole
  • Thiazole-4-carboxylic acid

Comparison: Ethyl 2-cyclohexylthiazole-5-carboxylate is unique due to its cyclohexyl substitution, which can enhance its lipophilicity and potentially improve its biological activity compared to other thiazole derivatives. The presence of the ethyl ester group also allows for further chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

ethyl 2-cyclohexyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3

InChI Key

MIYFBJJAMCPSEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2CCCCC2

Origin of Product

United States

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